molecular formula C25H20ClFN4O2 B446267 N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHOXYBENZOHYDRAZIDE

N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHOXYBENZOHYDRAZIDE

Cat. No.: B446267
M. Wt: 462.9g/mol
InChI Key: QFALUKCPMAWBNL-MUXKCCDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with 3-phenyl-1H-pyrazole-4-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then treated with 4-methoxybenzohydrazide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorobenzyl)piperazine
  • 2-chloro-6-fluorobenzaldehyde

Uniqueness

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide stands out due to its combination of a pyrazole ring and a methoxybenzohydrazide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20ClFN4O2

Molecular Weight

462.9g/mol

IUPAC Name

N-[(Z)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C25H20ClFN4O2/c1-33-20-12-10-18(11-13-20)25(32)29-28-14-19-15-31(16-21-22(26)8-5-9-23(21)27)30-24(19)17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,29,32)/b28-14-

InChI Key

QFALUKCPMAWBNL-MUXKCCDJSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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